3-butan-2-yl-4aH-quinazoline-2,4-dione
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Overview
Description
3-butan-2-yl-4aH-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound includes a quinazoline core with a butan-2-yl substituent at the 3-position and a dione functionality at the 2,4-positions.
Preparation Methods
The synthesis of 3-butan-2-yl-4aH-quinazoline-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid with an appropriate amide under acidic conditions to form the quinazoline core Industrial production methods often involve multi-step synthesis, including the preparation of intermediates and their subsequent cyclization to form the final product .
Chemical Reactions Analysis
3-butan-2-yl-4aH-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the dione functionality to dihydroquinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-butan-2-yl-4aH-quinazoline-2,4-dione has several scientific research applications:
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-butan-2-yl-4aH-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, it can interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
3-butan-2-yl-4aH-quinazoline-2,4-dione can be compared with other quinazoline derivatives, such as:
- 6-fluoro-3-phenylquinazoline-2,4-dione
- 7-fluoro-3-phenylquinazoline-2,4-dione
- 3-substituted quinazoline-2,4-diones
These compounds share a similar quinazoline core but differ in their substituents, which can significantly impact their biological activities and chemical properties . The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-butan-2-yl-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-9H,3H2,1-2H3 |
InChI Key |
KCDIZEQFHNMCGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2C=CC=CC2=NC1=O |
Origin of Product |
United States |
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